S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt

Descripción general

Descripción

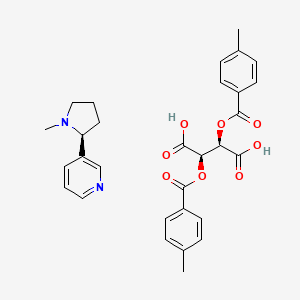

S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt: is a chiral compound derived from nicotine and di-p-toluoyl-D-tartaric acid. This compound is often used in the resolution of racemic mixtures and has applications in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt involves the reaction of S-(-)-nicotine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting diastereomeric salt is then isolated through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistent production of the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its parent nicotine form.

Substitution: The compound can undergo substitution reactions where the di-p-toluoyl-D-tartrate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Nicotine N-oxide derivatives.

Reduction: Nicotine.

Substitution: Nicotine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is used as a chiral resolving agent in the separation of racemic mixtures. It is also employed in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study the effects of nicotine and its derivatives on various biological systems. It helps in understanding the stereoselective interactions of nicotine with biological targets.

Medicine: The compound is used in the development of nicotine-based therapeutics. It aids in the study of nicotine’s pharmacokinetics and pharmacodynamics, contributing to the design of drugs for smoking cessation and other medical conditions.

Industry: In the pharmaceutical industry, this compound is used in the production of enantiomerically pure drugs. It is also utilized in the quality control of nicotine-containing products.

Mecanismo De Acción

S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt exerts its effects through the interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine.

Comparación Con Compuestos Similares

- R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt

- S-(-)-Canadine Di-p-Toluoyl-D-Tartrate

Comparison: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. While R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt and S-(-)-Canadine Di-p-Toluoyl-D-Tartrate have their own applications, they do not exhibit the same pharmacological profile as this compound.

Actividad Biológica

S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is a chiral salt derived from nicotine, a well-known alkaloid primarily found in tobacco. This compound has garnered attention due to its potential therapeutic applications and its unique biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2 • C20H18O8

- Molecular Weight : 552.62 g/mol

- Melting Point : 148-149 °C (decomposes)

- Solubility : Soluble in ethanol and water

S-(-)-Nicotine acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. Activation of these receptors influences various neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for cognitive functions and mood regulation. The di-p-toluoyl-D-tartrate salt form enhances the stability and solubility of nicotine, potentially improving its bioavailability and therapeutic efficacy.

Pharmacological Effects

- Cognitive Enhancement : Research indicates that S-(-)-Nicotine can improve cognitive functions such as attention, memory, and learning. Studies have shown that nicotine administration leads to enhanced performance in tasks requiring sustained attention and working memory .

- Analgesic Properties : The compound exhibits analgesic effects, with evidence suggesting that it can modulate pain perception through its action on nAChRs. In animal models, nicotine has been shown to reduce pain responses in tail-flick tests .

- Neuroprotective Effects : S-(-)-Nicotine demonstrates neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is attributed to its ability to enhance cholinergic signaling and reduce oxidative stress .

Cognitive Dysfunction in Schizophrenia

A clinical trial investigated the effects of S-(-)-Nicotine on cognitive dysfunction in schizophrenia patients. The study found significant improvements in cognitive performance metrics among participants receiving nicotine compared to the placebo group. The results suggest that nicotine may serve as a potential adjunctive treatment for cognitive deficits associated with schizophrenia .

Pain Management

In a controlled study examining the analgesic effects of S-(-)-Nicotine, researchers observed a dose-dependent reduction in pain responses among subjects subjected to acute pain stimuli. The findings support the hypothesis that nicotine can be utilized as an adjunct therapy for pain management in clinical settings .

Data Tables

Propiedades

IUPAC Name |

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGPCGHEPLKDLY-VZOQACJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858175 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68935-26-2 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.